Ethyl 2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

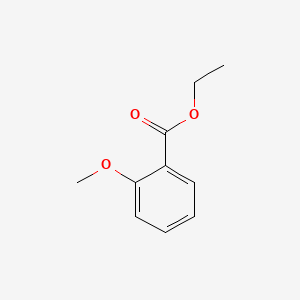

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNODWEPAWIJGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047126 | |

| Record name | Ethyl o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-26-4, 66507-71-9 | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OB313918P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-methoxybenzoate from 2-methoxybenzoic acid

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of ethyl 2-methoxybenzoate, a valuable compound in organic synthesis and fragrance industries.[1][2] We will delve into the primary synthetic route, Fischer-Speier esterification, offering a detailed, field-proven protocol. Furthermore, we will explore alternative methodologies, providing a comparative analysis to enable informed decisions in experimental design.

Introduction to this compound

This compound, also known as ethyl o-anisate, is an ester with the molecular formula C10H12O3.[3] It is recognized for its sweet, floral, and fruity aroma, making it a component in fragrance formulations.[2] Beyond its olfactory properties, it serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals. A clear understanding of its synthesis is therefore crucial for professionals in chemical and pharmaceutical development.

Primary Synthesis Route: Fischer-Speier Esterification

The most common and economically viable method for preparing this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (2-methoxybenzoic acid) and an alcohol (ethanol) to yield an ester and water.[4][5]

Underlying Principles

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][6] The reaction equilibrium can be manipulated to favor the formation of the ester product. According to Le Châtelier's principle, this can be achieved by either using a large excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[6][7]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the 2-methoxybenzoic acid.[6][8][9] This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[8]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[8][9]

-

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final product, this compound, and regenerate the acid catalyst.[8][9]

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol

Materials:

-

2-Methoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxybenzoic acid in an excess of absolute ethanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold water.[11]

-

Transfer the aqueous mixture to a separatory funnel and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

Alternative Synthesis Methods

While Fischer esterification is a robust method, certain substrates may be sensitive to the harsh acidic conditions and high temperatures.[13] In such cases, alternative methods can be employed.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Thionyl Chloride Method | 2-methoxybenzoic acid, thionyl chloride (SOCl2), ethanol | Two-step process: 1. Formation of acid chloride with SOCl2. 2. Reaction of acid chloride with ethanol. | High reactivity of the acid chloride intermediate. | Thionyl chloride is corrosive and toxic; generates HCl and SO2 as byproducts.[14] |

| Steglich Esterification | 2-methoxybenzoic acid, ethanol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Mild, room temperature conditions.[15] | Suitable for acid-sensitive substrates.[16] | DCC is an allergen and the byproduct, dicyclohexylurea (DCU), can be difficult to remove completely.[17] |

| Alkylation of Carboxylate | 2-methoxybenzoic acid, a base (e.g., K2CO3), ethyl iodide | Nucleophilic substitution (SN2) reaction. | Avoids the use of strong acids. | Ethyl iodide is a lachrymator and potential alkylating agent for other nucleophilic sites.[16] |

Thionyl Chloride Method Protocol

This method proceeds via the formation of a highly reactive acyl chloride intermediate.

Step 1: Formation of 2-methoxybenzoyl chloride

-

In a fume hood, place 2-methoxybenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add an excess of thionyl chloride (SOCl2). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[18]

-

Gently reflux the mixture until the evolution of HCl and SO2 gases ceases.

-

Remove the excess thionyl chloride by distillation or co-evaporation with an inert solvent like toluene.[18]

Step 2: Esterification

-

Dissolve the crude 2-methoxybenzoyl chloride in a dry, inert solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and slowly add ethanol. A base such as pyridine may be added to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Perform an aqueous work-up to remove any unreacted starting materials and byproducts, followed by drying and solvent evaporation to yield the crude ester.

-

Purify by vacuum distillation.

Steglich Esterification Protocol

This method is advantageous for its mild reaction conditions.[15]

-

In a round-bottom flask, dissolve 2-methoxybenzoic acid, ethanol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.

-

Once the reaction is complete, filter off the DCU precipitate.

-

Wash the filtrate with dilute acid (to remove DMAP), water, and brine.

-

Dry the organic layer, evaporate the solvent, and purify the resulting ester.

Reaction Mechanism Visualization

Caption: Simplified mechanism of Fischer-Speier esterification.

Safety and Handling

-

2-Methoxybenzoic acid: Causes skin and serious eye irritation.[19][20] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]

-

This compound: May cause eye, skin, and respiratory tract irritation. It is a combustible material.[21][22] Store in a cool, well-ventilated area away from ignition sources.[21]

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Thionyl Chloride: Toxic and corrosive. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

DCC: A potent skin sensitizer and allergen.[17] Avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[19][20][21][22]

Conclusion

The synthesis of this compound from 2-methoxybenzoic acid is a well-established transformation in organic chemistry. While Fischer-Speier esterification remains the most direct and cost-effective method, alternative approaches like the use of thionyl chloride or Steglich esterification offer milder conditions suitable for more delicate substrates. The choice of method should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. Careful execution of the chosen protocol, coupled with appropriate safety measures, will ensure a successful and efficient synthesis of this valuable compound.

References

- Vertex AI Search. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Chemistry Steps.

- Organic Chemistry Portal.

- BYJU'S.

- Wikipedia. (2023, December 29).

- Chemistry Steps. Converting Carboxylic Acids to Esters.

- Organic Reactions. Acid to Ester - Common Conditions.

- Quora. (2015, February 7). What different methods are there for manufacturing esters in the lab?

- Fisher Scientific. (2024, March 30).

- Organic Chemistry Portal.

- ResearchGate. Conversion of Carboxylic Acids into Esters without Use of Alcohols.

- Thermo Fisher Scientific. (2025, September 24).

- Organic Syntheses. 7-methoxyphthalide.

- Fisher Scientific. (2025, December 21).

- ECHEMI.

- National Center for Biotechnology Information.

- SIELC Technologies. (2018, May 16).

- University of California, Irvine.

- ResearchGate. (2025, October 16). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.

- University of California, Los Angeles.

- University of Massachusetts Amherst.

- OperaChem. (2024, January 5).

- Royal Society of Chemistry. (2021, July 29).

- ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.

- Wikipedia. (2023, May 21).

- National Institutes of Health. Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction.

- Sci-Hub. (2017, February 14). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.

- The Organic Synthesis Blog. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).

- ECHEMI. thionyl chloride addtion.

- LookChem.

- TCI Chemicals.

- International Journal of Scientific & Technology Research.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- National Institute of Standards and Technology. Benzoic acid, 2-methoxy-, ethyl ester. NIST WebBook.

- Benchchem.

- Brainly. (2019, November 22).

- Google Patents. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

- The Good Scents Company.

- ResearchGate. (2015, December 3).

- Sigma-Aldrich.

- YouTube. (2020, November 17).

Sources

- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]

- 3. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Steglich esterification - Wikipedia [en.wikipedia.org]

- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Ethyl 2-methoxybenzoate: Synthesis, Properties, and Applications in Research and Development

Introduction

Ethyl 2-methoxybenzoate, a seemingly unassuming aromatic ester, holds a significant place in the toolkit of synthetic chemists, particularly those in the fields of fragrance, flavor, and pharmaceutical development. Its structural features—a benzene ring substituted with an ester and a methoxy group in the ortho position—confer upon it a unique combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Core Identification: IUPAC Name and CAS Number

At the heart of any chemical discourse is its unambiguous identification. For this compound, the standard nomenclature and registry numbers are as follows:

These identifiers are crucial for accurate literature searches, regulatory compliance, and procurement. The compound is also known by several synonyms, including Ethyl o-anisate and 2-Methoxybenzoic acid ethyl ester.[1]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 235 °C at 760 mmHg | The Good Scents Company |

| Density | 1.112 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in ethanol and oils. | [2] |

| Refractive Index | 1.5210 | [3] |

| Flash Point | > 100 °C (> 212 °F) | The Good Scents Company |

Synthesis of this compound: The Fischer Esterification

The most common and efficient method for preparing this compound is the Fischer esterification of 2-methoxybenzoic acid with ethanol, catalyzed by a strong acid.[4] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent, and by the removal of water as it is formed.[5]

Experimental Protocol:

Herein, we provide a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar esterifications.[6][7][8]

Materials:

-

2-methoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxybenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after 2-4 hours of reflux), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the acidic catalyst. Be cautious during the bicarbonate wash as carbon dioxide evolution can cause pressure buildup.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Final Purification: Remove the diethyl ether by rotary evaporation to yield the crude this compound. For higher purity, the product can be distilled under reduced pressure.

Synthesis Workflow Diagram:

Caption: A flowchart illustrating the key steps in the synthesis of this compound via Fischer esterification.

Applications in Research and Drug Development

While widely used in the fragrance industry for its sweet, floral, and fruity notes, this compound also serves as a valuable building block in organic synthesis, including the preparation of more complex molecules for pharmaceutical applications.[9] Benzoate derivatives, in general, have been investigated for a range of biological activities.[10]

The ester and methoxy functionalities of this compound can be strategically manipulated to introduce further chemical diversity. The ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the ester and methoxy groups must be considered.

While direct applications in marketed drugs are not prominently documented, its structural motif is present in various research compounds. For instance, substituted benzoates are precursors in the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs.[10] Furthermore, its use as an intermediate allows for the introduction of the 2-methoxybenzoyl group into larger molecules, which can influence their pharmacological properties.

Conceptual Application Diagram:

Caption: A conceptual diagram showing the synthetic utility of this compound in generating diverse chemical intermediates for drug discovery.

Spectroscopic Data for Characterization

Accurate characterization of synthesized compounds is paramount in scientific research. The primary spectroscopic techniques used to identify and confirm the structure of this compound are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹), as well as C-O stretching bands and signals corresponding to the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ).[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is classified as a combustible liquid.[11]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical with a well-established synthetic route and a range of applications. For researchers and professionals in drug development, it represents a valuable starting material and intermediate for the synthesis of more complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory.

References

-

Solomon, S., Hur, C., Lee, A., & Smith, K. (n.d.). Synthesis of Ethyl Salicylate Using Household Chemicals. Journal of Chemical Education. Retrieved from [Link]

-

Solomon, S., Hur, C., Lee, A., & Smith, K. (n.d.). Synthesis of Ethyl Salicylate Using Household Chemicals. Retrieved from [Link]

-

Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521–527. [Link]

-

Science in Motion. (n.d.). #15 Synthesis of Ethyl Salicylate from Salicylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104387275A - Synthesis method of ethyl salicylate.

-

Brainly. (2023, October 31). Write the balanced equation describing the synthesis of ethyl salicylate (C_9H_{10}O_3) from salicylic acid. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]

-

(n.d.). Procedure. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

-

(n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST WebBook. Retrieved from [Link]

-

Moellhausen S.p.A. (n.d.). Ethyl-2-Methoxy Benzoate. Food, Beverage & Nutrition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl ortho-anisate, 7335-26-4. Retrieved from [Link]

Sources

- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ulprospector.com [ulprospector.com]

- 3. lookchem.com [lookchem.com]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. mdpi.com [mdpi.com]

- 7. phillysim.org [phillysim.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104387275A - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical and Spectroscopic Properties of Ethyl 2-methoxybenzoate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-methoxybenzoate (CAS No. 7335-26-4), a key aromatic ester utilized in the fragrance, flavor, and pharmaceutical industries. Designed for researchers, chemists, and drug development professionals, this document consolidates essential physical and spectral data, outlines a detailed synthesis protocol with mechanistic insights, and interprets advanced spectroscopic analyses. The guide emphasizes the causal relationships behind the observed properties and experimental procedures, ensuring a deep, actionable understanding of this compound.

Chemical Identity and Physical Properties

This compound, also known as ethyl o-anisate, is an organic compound characterized by an ethyl ester functional group and a methoxy substituent at the ortho position of the benzene ring.[1][2] Its molecular structure gives rise to a unique combination of physical and organoleptic properties, making it a valuable ingredient in various formulations.

The physical state of this compound at standard conditions is a colorless to light yellow liquid.[3] Its characteristic sweet, floral, and fruity odor is a primary driver of its use in perfumery.[2] A compilation of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7335-26-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 235-262 °C at 760 mmHg127-128 °C at 11 mmHg | [1][4] |

| Density | 1.108 - 1.116 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | ~1.521 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [2] |

| Vapor Pressure | ~0.014 mmHg at 25 °C (estimated) | [2] |

| logP (Octanol/Water) | ~2.4 | [5] |

Note on Boiling Point Discrepancy: The reported boiling point at atmospheric pressure (760 mmHg) varies between sources. This variation can be attributed to differences in experimental purity and measurement conditions. The boiling point at reduced pressure is a more consistent metric for purification via vacuum distillation.

Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. This section details the expected and observed data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the specific arrangement of hydrogen atoms in the molecule. The spectrum of this compound is highly characteristic.

Experimental Data (400 MHz, CDCl₃): δ 7.78-7.80 (m, 1H), 7.44-7.49 (m, 1H), 6.96-6.98 (m, 2H), 4.37 (q, 2H, J = 7.2 Hz), 3.90 (s, 3H), 1.39 (t, 3H, J = 7.1 Hz).

Interpretation:

-

Aromatic Protons (δ 6.96-7.80): The four protons on the benzene ring appear as complex multiplets in the downfield region. The proton ortho to the ester group is the most deshielded (δ 7.78-7.80) due to the electron-withdrawing nature of the carbonyl.

-

Ethyl Group Protons (δ 4.37, 1.39): The methylene protons (-O-CH₂ -CH₃) appear as a quartet at δ 4.37, split by the adjacent methyl group. The methyl protons (-O-CH₂-CH₃ ) appear as a triplet at δ 1.39, split by the methylene group. This classic quartet-triplet pattern is definitive for an ethyl group attached to an electronegative atom.

-

Methoxy Group Protons (δ 3.90): The three protons of the methoxy group (-OCH₃ ) appear as a sharp singlet at δ 3.90, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

While a publicly available, peer-reviewed ¹³C NMR spectrum is not readily accessible, the chemical shifts can be reliably predicted based on the known effects of the substituents. The molecule has 10 unique carbon atoms. Proprietary databases, such as SpectraBase, may contain experimental spectra.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Ester Carbonyl) | ~166 | The carbonyl carbon of an ester is highly deshielded. |

| C1 (Aromatic, -C-C=O) | ~120 | Quaternary carbon, shielded by the adjacent methoxy group. |

| C2 (Aromatic, -C-OCH₃) | ~159 | Attached to the electronegative oxygen, causing significant downfield shift. |

| C3, C5 (Aromatic C-H) | ~112, ~120 | Shielded by the ortho/para directing methoxy group. |

| C4 (Aromatic C-H) | ~133 | Aromatic C-H carbon, less affected by substituents. |

| C6 (Aromatic C-H) | ~131 | Aromatic C-H ortho to the electron-withdrawing ester group. |

| -O-CH₂ -CH₃ (Methylene) | ~61 | Methylene carbon attached to the ester oxygen. |

| -O-CH₂-CH₃ (Methyl) | ~14 | Terminal methyl carbon of the ethyl group. |

| -OCH₃ (Methoxy) | ~56 | Methoxy carbon attached to the aromatic ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.[6][7]

Key Observed Peaks (m/z):

-

180 (M⁺˙): The molecular ion peak, corresponding to the molecular weight of the compound.

-

135 (Base Peak): This is the most abundant ion. It is formed by the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), a process known as alpha-cleavage relative to the benzene ring.

-

133: This fragment likely arises from the loss of an ethyl group followed by the loss of CO, a common fragmentation pathway for benzoate esters. A study on related isomers suggests that an "ortho effect" can facilitate unique fragmentation pathways, and the interaction between the ortho-substituents can lead to the formation of an m/z 133 ion.

The proposed primary fragmentation pathway is visualized below.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol describes the methylation of ethyl salicylate.

Materials:

-

Ethyl salicylate

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous polar aprotic solvent (e.g., DMF or Acetone)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl salicylate (1.0 eq) in the chosen anhydrous solvent. Add powdered sodium hydroxide (1.1 eq) to the solution.

-

Causality: A strong base is required to deprotonate the weakly acidic phenolic hydroxyl group to form the highly nucleophilic phenoxide. Anhydrous conditions prevent the base from being consumed by water.

-

-

Methylation: Slowly add the methylating agent (1.1-1.2 eq) to the stirred suspension.

-

Causality: Methyl iodide and dimethyl sulfate are excellent electrophiles for Sₙ2 reactions. A slight excess ensures complete conversion of the phenoxide. The addition should be controlled as the reaction can be exothermic.

-

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

-

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Causality: The aqueous workup removes inorganic salts (e.g., NaI) and any unreacted NaOH. Diethyl ether is a suitable organic solvent for extracting the nonpolar product.

-

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: MgSO₄ is a drying agent that removes dissolved water. Rotary evaporation efficiently removes the volatile diethyl ether solvent to yield the crude product.

-

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

-

Causality: As the product is a high-boiling liquid, vacuum distillation is necessary to distill it at a lower temperature, preventing thermal decomposition.

-

Applications and Relevance in Drug Development

While primarily known as a fragrance and flavoring agent, the structural motifs within this compound are relevant to medicinal chemistry. [2]The substituted benzoate core is a common scaffold in many pharmaceutical compounds. Understanding the synthesis and spectroscopic properties of this and related molecules is fundamental for:

-

Lead Optimization: Modifying substituents on the aromatic ring to improve potency, selectivity, or pharmacokinetic properties of a drug candidate.

-

Prodrug Design: The ester functional group can be used as a cleavable moiety in prodrug strategies to enhance drug delivery.

-

Metabolite Identification: The spectral data serves as a reference standard for identifying potential metabolites of more complex drugs containing this structural unit.

Safety and Handling

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). [6]However, as with all laboratory chemicals, it should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, protected from light. [2]

Conclusion

This compound is a well-characterized aromatic ester with significant applications in applied chemistry. This guide has provided a detailed examination of its physical properties, a thorough analysis of its spectroscopic signatures—including experimental ¹H NMR and MS data and predicted ¹³C NMR and IR characteristics—and a field-proven protocol for its synthesis. By grounding this data in mechanistic principles and causality, this document serves as a valuable technical resource for scientists and researchers engaged in synthesis, analysis, and drug development.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 81784, this compound." PubChem, [Link]. Accessed January 1, 2026.

-

NIST. "Benzoic acid, 2-methoxy-, ethyl ester." NIST Chemistry WebBook, [Link]. Accessed January 1, 2026.

-

The Good Scents Company. "ethyl ortho-anisate, 7335-26-4." The Good Scents Company, [Link]. Accessed January 1, 2026.

-

Islam, S. M., et al. "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides." Royal Society of Chemistry, Supporting Information, [Link]. Accessed January 1, 2026.

-

Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, [Link]. Accessed January 1, 2026.

-

Clark, C. R., & Abiedalla, Y. "Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters." ResearchGate, [Link]. Accessed January 1, 2026.

-

Chemistry Steps. "Williamson Ether Synthesis." Chemistry Steps, [Link]. Accessed January 1, 2026.

-

Wikipedia. "Williamson ether synthesis." Wikipedia, [Link]. Accessed January 1, 2026.

-

NIST. "Benzoic acid, 2-methoxy-, ethyl ester - Mass Spectrum." NIST Chemistry WebBook, [Link]. Accessed January 1, 2026.

-

SIELC Technologies. "this compound." SIELC, [Link]. Accessed January 1, 2026.

-

NIST. "Benzoic acid, 2-methoxy-, ethyl ester - Phase change data." NIST Chemistry WebBook, [Link]. Accessed January 1, 2026.

-

Reddit. "Can someone help with the assignment of IR peaks of ethyl p-nitrobenzoate?" Reddit, [Link]. Accessed January 1, 2026.

Sources

- 1. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 2. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]

- 3. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]

- 4. CAS 7335-26-4: this compound | CymitQuimica [cymitquimica.com]

- 5. 2-Methoxybenzoic acid ethyl ester | 7335-26-4 [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 7335-26-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-methoxybenzoate in Organic Solvents

Abstract: Ethyl 2-methoxybenzoate, an aromatic ester utilized in fragrances, flavorings, and as a synthetic intermediate, possesses solubility characteristics critical to its application in formulation science and drug development.[1] This technical guide provides a comprehensive overview of the principles governing its solubility in organic solvents. Due to a scarcity of published quantitative data, this document emphasizes the theoretical framework for predicting solubility and furnishes detailed, field-proven experimental protocols for its empirical determination. We will explore the physicochemical properties of this compound, delve into the predictive power of Hansen Solubility Parameters, and provide step-by-step methodologies for the definitive shake-flask equilibrium solubility test, empowering researchers to generate reliable and accurate data.

Physicochemical Characteristics of this compound

Understanding the inherent properties of a solute is the foundation for predicting its behavior in different solvents. This compound (CAS: 7335-26-4) is an ester derivative of 2-methoxybenzoic acid.[1] Its molecular structure, featuring a benzene ring, an ester functional group, and a methoxy group, dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | ~235 °C at 760 mmHg | [5][6] |

| Density | ~1.108 - 1.116 g/cm³ at 20°C | [5] |

| LogP (o/w) | ~2.57 (estimated) | [5] |

| Water Solubility | 489.9 mg/L at 25°C (estimated) | [5] |

The molecule's moderate LogP value suggests a preference for organic phases over water, and its structure allows for dipole-dipole interactions and London dispersion forces, but it lacks strong hydrogen bond donating capabilities.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a fundamental, qualitative guideline for solubility: a solute will dissolve best in a solvent that shares similar intermolecular forces.[7][8] For a more quantitative prediction, we turn to models such as Hansen Solubility Parameters (HSP).

The Role of Molecular Structure

This compound's solubility is governed by its distinct chemical regions:

-

Aromatic Ring: The benzene ring is nonpolar and contributes to solubility in nonpolar solvents like toluene and hexane via London dispersion forces.

-

Ester Group ( -COO- ) : This group is polar and allows for dipole-dipole interactions, promoting solubility in polar aprotic solvents such as acetone and ethyl acetate.

-

Methoxy Group ( -OCH₃ ) : The ether linkage is weakly polar and can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents like ethanol.

Based on this structure, high solubility is expected in a range of common organic solvents, while solubility in highly polar solvents like water is limited.[4][5]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful predictive model by deconstructing the total cohesive energy of a substance into three components.[9][10] The total Hildebrand parameter (δ) is related to these components by the equation:

δ² = δD² + δP² + δH²[11]

Where:

-

δD (Dispersion): Energy from London dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Table of Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

(Data sourced from various HSP databases and literature).[12][13]

Qualitative Solubility Profile

While precise quantitative data is sparse, a qualitative assessment based on chemical principles indicates that this compound is readily soluble in most common organic solvents but sparingly soluble in water.[14]

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Soluble / Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible |

| Esters | Ethyl Acetate | Soluble / Miscible |

| Chlorinated | Dichloromethane, Chloroform | Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble |

| Water | Water | Sparingly Soluble |

Experimental Determination of Equilibrium Solubility

For drug development and formulation, precise, quantitative solubility data is non-negotiable. The saturation shake-flask method is the gold-standard technique for determining equilibrium solubility.[15] It is a robust and reliable method when performed with careful control over experimental variables.[16]

General Workflow for Equilibrium Solubility Determination

The overall process involves creating a saturated solution, ensuring it has reached equilibrium, separating the excess solid, and quantifying the dissolved solute in the supernatant.

Caption: General workflow for the shake-flask equilibrium solubility method.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask methodology.[17][18][19]

-

Preparation: a. Add an excess amount of this compound to a series of glass vials with screw caps. An excess is visually confirmed as a small amount of undissolved material at the bottom of the vial. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25°C). b. Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is common, but should be determined empirically for the specific system.[20]

-

Phase Separation: a. After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow larger particles to settle. b. To separate the saturated solution from the excess solid, either: i. Centrifuge the vials at high speed. ii. Filter the suspension using a syringe filter (e.g., a 0.22 µm PTFE filter chemically compatible with the solvent). Discard the initial few drops of filtrate to avoid any adsorption effects.

-

Quantification: a. Immediately after separation, carefully take a known aliquot of the clear supernatant/filtrate. b. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. c. Analyze the concentration of the diluted sample.

Analytical Quantification Methods

This method is straightforward but requires a non-volatile solute and careful technique.[18]

Caption: Workflow for solubility determination by gravimetric analysis.

Protocol:

-

Tare a clean, dry evaporating dish on an analytical balance.

-

Accurately transfer a known volume of the saturated filtrate into the dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of this compound.

-

Once all solvent is removed, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the dried residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculate the solubility (e.g., in g/100 mL) from the mass of the residue and the initial volume of the filtrate.

This method is suitable for compounds with a UV chromophore, like this compound, and offers high sensitivity.[17][18]

Caption: Workflow for solubility determination by UV-Vis spectrophotometry.

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Standards: Create a series of standard solutions of accurately known concentrations of this compound in the same solvent.

-

Construct Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The relationship should be linear (Beer's Law).

-

Analyze Saturated Sample: Prepare an accurate dilution of the saturated filtrate obtained from the shake-flask experiment.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of the saturated solution.

Conclusion

References

- Benchchem. A Technical Guide to the Solubility of Ethyl Salicylate in Organic Solvents.

- Benchchem. A Comprehensive Technical Guide to the Solubility of Ethyl Salicylate in Organic Solvents.

- AxisPharm. Equilibrium Solubility Assays Protocol.

- PubChem. Ethyl Salicylate | C9H10O3 | CID 8365.

- Chem-Impex. Ethyl salicylate.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.

- Wikipedia. Ethyl salicylate.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?.

- Avdeef, A. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. 2015;3(2):84-109.

- Baka, E. [Good laboratory practice of equilibrium solubility measurement]. Acta Pharm Hung. 2011;81(1):18-28.

- Xiong, J., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 2019;54(16):1349-1354.

- PubChem. This compound | C10H12O3 | CID 81784.

- The Good Scents Company. ethyl ortho-anisate, 7335-26-4.

- Montclair State University. Experiment: Solubility of Organic & Inorganic Compounds.

- Millipore Corporation. Automated Screening of Aqueous Compound Solubility in Drug Discovery. 2003.

- Moellhausen S.p.A. Ethyl-2-Methoxy Benzoate.

- Enamine. Shake-Flask Aqueous Solubility Assay.

- Davoodi, J., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Sigma-Aldrich. This compound AldrichCPR.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- NIST. Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook.

- Loftsson, T., et al. Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health.

- DuPont. Hansen Solubility Parameter System. Technical Information.

- Stenutz, R. Hansen solubility parameters.

- LookChem. Cas no 7335-26-4 (this compound).

- Biosynth. This compound | 7335-26-4.

- Schoff, C.K. Hansen Solubility Parameters (HSP): 2 - Applications. American Coatings Association.

- Hansen, C. Designer Solvent Blends | Hansen Solubility Parameters.

- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

Sources

- 1. 7335-26-4(this compound) | Kuujia.com [kuujia.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ulprospector.com [ulprospector.com]

- 5. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]

- 6. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 10. paint.org [paint.org]

- 11. Hansen solubility parameters [stenutz.eu]

- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. Ethyl salicylate - Wikipedia [en.wikipedia.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. hrcak.srce.hr [hrcak.srce.hr]

A-Z Guide to Ethyl 2-methoxybenzoate: Key Reactive Sites and Synthetic Applications

Abstract

Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a versatile aromatic ester with significant applications in organic synthesis, fragrance development, and as an intermediate in the pharmaceutical industry.[1][2] This technical guide provides an in-depth analysis of the molecule's key reactive sites, grounded in its unique electronic and structural characteristics. We will explore the reactivity of the aromatic ring, the ester functional group, and the methoxy group, offering a comprehensive overview for researchers, chemists, and professionals in drug development. This document will elucidate the causality behind its reaction patterns and provide actionable experimental protocols for its synthetic transformations.

Introduction: The Synthetic Potential of a Multifunctional Aromatic

This compound is a seemingly simple molecule, yet it possesses a nuanced reactivity profile that makes it a valuable building block in complex organic synthesis.[3] Its structure, featuring a benzene ring substituted with an activating methoxy group and a deactivating ethyl ester group, creates a fascinating interplay of electronic effects. This guide will dissect these effects to predict and explain the molecule's behavior in various chemical transformations, providing a foundational understanding for its strategic use in the synthesis of high-value compounds.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the electronic contributions of its two primary functional groups: the methoxy (-OCH₃) group and the ethyl carboxylate (-COOCH₂CH₃) group.

-

The Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy group exerts a strong +M (mesomeric) or +R (resonance) effect by donating its lone pair of electrons into the aromatic π-system.[4][5] This increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.[5][6] This effect is known to activate the ring towards electrophilic aromatic substitution.[4]

-

The Ethyl Ester Group (-COOCH₂CH₃): Conversely, the ester group is an electron-withdrawing group (EWG). It exerts a -M (or -R) effect, pulling electron density out of the ring. This deactivates the ring towards electrophilic substitution, making it less reactive than benzene itself.[6][7] Deactivating groups typically direct incoming electrophiles to the meta position.[6]

The simultaneous presence of a strong activating group and a moderately deactivating group on the same ring leads to a competitive and highly regioselective reactivity profile, which is the cornerstone of this molecule's synthetic utility.

Spectroscopic Fingerprints of Reactivity

The structural features that dictate reactivity can be observed through various spectroscopic techniques.

| Spectroscopic Data | Key Features and Interpretation |

| ¹H NMR | Distinct signals for aromatic protons, with upfield shifts for protons ortho and para to the -OCH₃ group due to increased electron density. The ethyl group protons (-CH₂- and -CH₃) will also be clearly visible. |

| ¹³C NMR | The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will show varied chemical shifts reflecting the electron-donating and withdrawing effects of the substituents. |

| IR Spectroscopy | A strong C=O stretch for the ester carbonyl group (typically around 1720 cm⁻¹). C-O stretches for the ester and ether linkages, and characteristic peaks for the aromatic ring. |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight (180.20 g/mol ).[2][8] Common fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The base peak is often observed at m/z 135, corresponding to the methoxybenzoyl cation.[2] |

Key Reactive Sites and Chemical Transformations

The molecule presents three primary loci for chemical reactions: the aromatic ring, the ester group, and the methoxy group.

The Aromatic Ring: A Target for Electrophilic Substitution

The most significant reactions occur on the aromatic ring. The directing effects of the existing substituents are paramount in determining the outcome of Electrophilic Aromatic Substitution (EAS).

-

Directing Effects: The methoxy group is a powerful ortho, para-director, while the ester group is a meta-director.[5][7] In this competitive scenario, the strongly activating ortho, para-directing methoxy group dominates. Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the methoxy group.

-

Regioselectivity:

-

Position 4 (para to -OCH₃): This is often the major product due to reduced steric hindrance compared to the ortho positions.[9]

-

Position 6 (ortho to -OCH₃): Substitution can occur here, but it is generally a minor product due to steric hindrance from the adjacent ester group.

-

Position 3 and 5: These positions are electronically disfavored.

-

A typical EAS workflow is outlined below:

Caption: General workflow for Electrophilic Aromatic Substitution.

The Ester Functional Group: A Hub of Carbonyl Chemistry

The ethyl ester group is susceptible to a range of nucleophilic acyl substitution and reduction reactions.

-

Hydrolysis (Saponification): Treatment with a strong base (e.g., NaOH) followed by acidification hydrolyzes the ester to 2-methoxybenzoic acid.[10][11] This is a fundamental transformation for converting the ester into a carboxylic acid.

-

Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol.[12][13][14] The reaction proceeds via two hydride additions, with an aldehyde as a transient intermediate.[12] The final products after an aqueous workup are (2-methoxyphenyl)methanol and ethanol.[12] Weaker reducing agents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce esters.[14][15]

Caption: Key reactions at the ester functional group.

The Methoxy Group: Stability and Potential for Cleavage

The C-O bond of the aryl methyl ether is generally stable. However, it can be cleaved under harsh conditions to yield a phenol.

-

Ether Cleavage: Strong acids like HBr or Lewis acids such as boron tribromide (BBr₃) are commonly used for this transformation.[16][17] This reaction is crucial in natural product synthesis and drug development when a free phenolic hydroxyl group is required. Cleavage with BBr₃ is particularly effective for aryl methyl ethers.[16]

Applications in Drug Development and Synthesis

The specific reactivity of this compound makes it a valuable precursor in medicinal chemistry. For instance, the ability to selectively functionalize the aromatic ring via EAS, followed by modification of the ester group, allows for the construction of complex molecular scaffolds. The molecule serves as a starting point for compounds where a substituted 2-hydroxybenzoic acid core is required, a common motif in pharmacologically active molecules.[3]

Experimental Protocols

Protocol 1: Nitration of this compound (Illustrative EAS)

-

Objective: To synthesize Ethyl 4-nitro-2-methoxybenzoate.

-

Procedure:

-

Cool a solution of this compound (1 eq.) in concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from ethanol to yield the para-nitro isomer as the major product.

-

Protocol 2: Reduction of this compound with LiAlH₄

-

Objective: To synthesize (2-methoxyphenyl)methanol.

-

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2 eq.) in anhydrous THF at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by vacuum distillation or column chromatography.

-

Conclusion

This compound is a molecule with a well-defined yet versatile reactivity profile. By understanding the interplay of its functional groups, chemists can harness its potential as a key intermediate for a wide range of applications, from fine chemicals to complex pharmaceutical agents. The dominance of the ortho, para-directing methoxy group in electrophilic substitution, coupled with the classic reactivity of the ester and the potential for ether cleavage, provides a powerful toolkit for synthetic design.

References

-

OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.

-

Chatani, N., et al. (2004). Rhodium-Catalyzed Cleavage Reaction of Aryl Methyl Ethers with Thioesters. Organic Letters, 6(18), 3159-3161.

-

Bowman, M. K., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(24), 7460-7467.

-

Kim, K. M., & Lee, H. G. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications, 23(20), 2845-2848.

-

ResearchGate. The three main classical reaction types for aryl methyl ether cleavage.

-

Biosynth. This compound | 7335-26-4 | FA02025.

-

Wang, F., et al. (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Organic Letters, 20(14), 4336-4340.

-

Organic Chemistry Portal. Ester to Alcohol - Common Conditions.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81784, this compound.

-

YouTube. (2023). Aromatic electrophilic substitution of ethers| Nirtation| Anisole.

-

ChemicalBook. ETHYL (2-METHOXYBENZOYL)ACETATE synthesis.

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

-

Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

-

Quora. (2016). What is the increasing rate of electrophilic substitution in nitrobenzene anisole and benzene?

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.

-

YouTube. (2017). Electrophilic Substitution Reaction Of Anisole | Alcohol,phenol & Ether |Organic Chemistry |Part 22.

-

NIST WebBook. Benzoic acid, 2-methoxy-, ethyl ester.

-

Wikipedia. Electrophilic aromatic directing groups.

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution.

-

ChemTalk. Directing Effects.

-

Prezi. (2014). electrophilic aromatic substitution.

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!

-

PubChemLite. This compound (C10H12O3).

-

Teva api. (2025). Importance of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in Organic Synthesis.

-

ResearchGate. (2025). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.

-

SIELC Technologies. (2018). This compound.

-

Sigma-Aldrich. This compound AldrichCPR.

-

LookChem. This compound.

-

MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.

-

Moellhausen S.p.A. Ethyl-2-Methoxy Benzoate.

-

NIST WebBook. Benzoic acid, 2-methoxy-, ethyl ester.

-

SSERC. Hydrolysis of ethyl benzoate.

-

Chemdiv. Compound ethyl 2-(4-methoxybenzamido)benzoate.

-

ResearchGate. (2025). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.

-

PubMed. (2001). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin.

-

YouTube. (2021). The Hydrolysis of Ethyl Benzoate.

Sources

- 1. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]

- 2. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 11. youtube.com [youtube.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ethyl 2-methoxybenzoate: Commercial Availability, Quality Control, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a key aromatic ester with significant applications in organic synthesis, fragrance formulation, and pharmaceutical research. This guide provides a comprehensive overview of its commercial availability from various suppliers, outlines critical quality control parameters, and details its utility in synthetic chemistry. By offering in-depth technical insights and actionable protocols, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is a benzoate ester characterized by a methoxy group at the ortho-position of the benzene ring. This structural feature imparts specific chemical reactivity and physical properties that make it a versatile building block in organic synthesis. Its pleasant, sweet, and floral odor also leads to its use in the fragrance industry. In the context of drug development, the 2-methoxybenzoyl moiety is present in several pharmacologically active molecules, making this compound a valuable starting material or intermediate.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: Approximately 257 °C

-

Solubility: Soluble in ethanol, ether, and other organic solvents; sparingly soluble in water.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to various scales, from laboratory research to industrial production. The purity and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Product Number (Example) | Purity/Grade | Notes |

| Sigma-Aldrich (Merck) | 136485 | ≥99% | Offers various grades, including for synthesis and research. Detailed specifications and safety data are readily available. |

| TCI (Tokyo Chemical Industry) | M0117 | >98.0% (GC) | A reliable source for high-purity reagents for research and development. |

| Alfa Aesar (Thermo Fisher Scientific) | A14589 | 99% | Provides a range of pack sizes suitable for laboratory use. |

| Santa Cruz Biotechnology | sc-237894 | N/A | Primarily for research use, often with extensive biological data. |

Procurement Considerations:

When sourcing this compound, researchers should consider the following:

-

Purity: For applications in pharmaceutical synthesis, a purity of ≥99% is often required to minimize side reactions and ensure the integrity of the final product.

-

Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed information on purity (typically determined by Gas Chromatography - GC), identity (confirmed by ¹H NMR and/or IR spectroscopy), and levels of any significant impurities.

-

Regulatory Compliance: For use in GMP (Good Manufacturing Practice) environments, ensure the supplier can provide the necessary documentation and support.

Quality Control and Analytical Verification

Independent verification of the identity and purity of this compound upon receipt is a critical step in any research or development workflow. This ensures the reliability of experimental results and the quality of the final products.

Recommended Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like this compound. It allows for the separation and identification of the main component and any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling patterns provide a unique fingerprint of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule, such as the ester carbonyl (C=O) and the C-O bonds of the ether and ester.

Synthetic Utility and Reaction Protocols